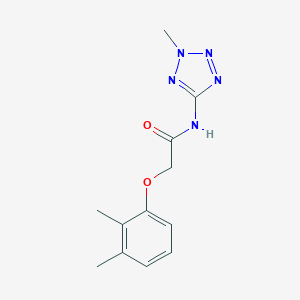

![molecular formula C21H23Cl2N3O2 B244715 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B244715.png)

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 selectively inhibits sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key second messenger in the NO signaling pathway, which regulates various physiological processes, including vascular tone, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 enhances the bioavailability of NO and cGMP, leading to vasodilation, antiplatelet effects, and smooth muscle relaxation.

Biochemical and Physiological Effects:

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and smooth muscle relaxation. In animal models of pulmonary hypertension, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to reduce pulmonary vascular resistance, improve pulmonary hemodynamics, and enhance exercise capacity. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for sGC, its well-established synthesis method, and its extensive preclinical data. However, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 also has some limitations, including its relatively low solubility and its potential off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691, including its potential therapeutic applications in various cardiovascular and pulmonary diseases, its potential use as a tool compound for studying the NO signaling pathway, and its potential use in combination therapies with other drugs targeting the NO pathway. In addition, further studies are needed to elucidate the mechanisms underlying the beneficial effects of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 in animal models of pulmonary hypertension and heart failure, and to determine its safety and efficacy in human clinical trials.

Synthesemethoden

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with butanoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate 4-(4-butanoylpiperazin-1-yl)benzoic acid, which is subsequently coupled with 4-chloroaniline to produce the final product, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in animal models of pulmonary hypertension. In addition, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.

Eigenschaften

Molekularformel |

C21H23Cl2N3O2 |

|---|---|

Molekulargewicht |

420.3 g/mol |

IUPAC-Name |

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

InChI |

InChI=1S/C21H23Cl2N3O2/c1-2-3-20(27)26-12-10-25(11-13-26)17-7-5-16(6-8-17)24-21(28)18-9-4-15(22)14-19(18)23/h4-9,14H,2-3,10-13H2,1H3,(H,24,28) |

InChI-Schlüssel |

VYNWMUULWGMAKS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

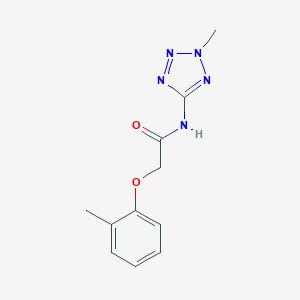

![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)

![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)

![3,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244639.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244642.png)

![3,4-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244651.png)

![3-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244652.png)

![2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)

![3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244654.png)

![3,5-dichloro-2-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244655.png)

![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-3-methoxy-benzamide](/img/structure/B244656.png)

![3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244658.png)